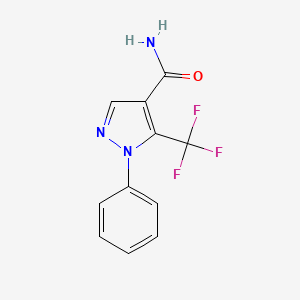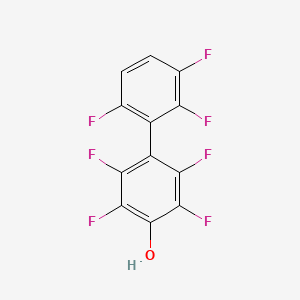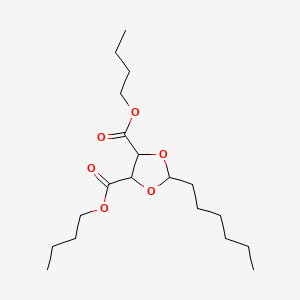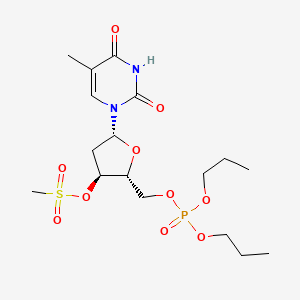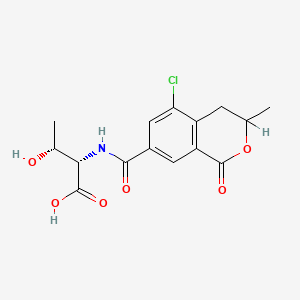
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a pyrrole ring substituted with a nitrophenyl and phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyrrole and piperazine rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro-oxides and phenyl oxides.
Reduction: Formation of amines and reduced phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups
Propiedades
Número CAS |
146204-51-5 |
|---|---|
Fórmula molecular |
C23H26N4O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-methyl-4-[[2-methyl-1-(4-nitrophenyl)-5-phenylpyrrol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C23H26N4O2/c1-18-20(17-25-14-12-24(2)13-15-25)16-23(19-6-4-3-5-7-19)26(18)21-8-10-22(11-9-21)27(28)29/h3-11,16H,12-15,17H2,1-2H3 |
Clave InChI |
MYYIMNSMXRYGFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CN4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


